METHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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Overview
Description
Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound with a molecular formula of C18H14N4O3S2 and a molecular weight of 398.459 Da . This compound is characterized by the presence of benzimidazole and benzothiazole moieties, which are known for their significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves the reaction of benzimidazole derivatives with benzothiazole derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzimidazole and benzothiazole units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar biological properties.
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: A related compound with a similar structure but different substituents.
Uniqueness
Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of benzimidazole and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H14N4O3S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H14N4O3S2/c1-25-16(24)10-6-7-13-14(8-10)27-18(21-13)22-15(23)9-26-17-19-11-4-2-3-5-12(11)20-17/h2-8H,9H2,1H3,(H,19,20)(H,21,22,23) |
InChI Key |
GFJPDUMPOMYPCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Synonyms |
AG205 |
Origin of Product |
United States |
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